
2-Hydroxy-5-iodo-4-methylbenzoic acid physical
and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Hydroxy-5-iodo-4-methylbenzoic

acid

Cat. No.: B1600567 Get Quote

An In-depth Technical Guide to 2-Hydroxy-5-iodo-4-methylbenzoic Acid: Physicochemical

Properties and Experimental Analysis

Authored by a Senior Application Scientist
Introduction

2-Hydroxy-5-iodo-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that

serves as a crucial building block in various fields of chemical synthesis. Its unique

arrangement of functional groups—a carboxylic acid, a hydroxyl group, a methyl group, and an

iodine atom—imparts a distinct reactivity profile, making it a valuable intermediate. For

researchers in medicinal chemistry and drug development, this compound is particularly

significant as a scaffold for synthesizing novel pharmaceutical agents.[1] Its structure allows for

diverse chemical modifications, enabling the creation of molecules with specific biological

activities.[1][2][3] This guide provides a comprehensive technical overview of the core physical

and chemical properties of 2-Hydroxy-5-iodo-4-methylbenzoic acid, complete with detailed

experimental protocols for its characterization, aimed at empowering researchers to effectively

utilize this versatile compound.

Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the foundation for interpreting its

behavior. The functional groups dictate its reactivity, polarity, and intermolecular interactions.
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Molecular Formula: C₈H₇IO₃[1][4]

Molecular Weight: 278.04 g/mol [1][4]

CAS Number: 850146-83-7[1][4][5]

The structure features a benzoic acid core. The hydroxyl group at position 2 and the carboxylic

acid at position 1 can form a strong intramolecular hydrogen bond, a characteristic feature of

salicylic acid derivatives that influences acidity and reactivity. The iodine atom at position 5 is a

heavy halogen, significantly increasing the molecule's density and providing a reactive site for

cross-coupling reactions. The methyl group at position 4 is an electron-donating group, which

can subtly modulate the electronic properties of the aromatic ring.

Caption: Chemical structure of 2-Hydroxy-5-iodo-4-methylbenzoic acid.

Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and formulation.

The data presented below are compiled from various chemical databases.
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Property Value
Significance for
Researchers

Source

Appearance
White to off-white

crystalline powder

Provides a baseline

for visual inspection of

purity. Deviations in

color may indicate

impurities or

degradation.

[3]

Boiling Point
388.7°C at 760 mmHg

(Predicted)

Useful for purification

by distillation under

vacuum, though high

temperature suggests

potential for

decomposition.

[1]

Density
2.004 g/cm³

(Predicted)

Important for reaction

scale-up, solvent

volume calculations,

and formulation

design.

[1]

Vapor Pressure
9.75E-07 mmHg at

25°C (Predicted)

The extremely low

vapor pressure

indicates the

compound is non-

volatile under

standard lab

conditions, simplifying

handling.

[1]

Refractive Index 1.686 (Predicted)

Can be used as a

quality control

parameter to check

purity if the compound

is in a liquid state or

dissolved.

[1]
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Storage Temperature 2-8°C

Suggests the

compound may have

limited long-term

stability at room

temperature;

refrigeration is

recommended.

[1]

Note: Many of these properties are computationally predicted and should be confirmed

experimentally for critical applications.

Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical

compound.

¹H NMR Spectroscopy
Proton NMR provides information on the number and electronic environment of hydrogen

atoms. For 2-Hydroxy-5-iodo-4-methylbenzoic acid, the spectrum would show distinct

signals for the aromatic protons, the methyl protons, and the acidic protons.

Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region

(typically δ 7.0-8.5 ppm). The protons at positions 3 and 6 will have unique chemical shifts

due to the different neighboring substituents.

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.5 ppm.[6]

Hydroxyl (-OH) and Carboxylic Acid (-COOH) Protons: These protons produce broad singlets

with variable chemical shifts, often appearing far downfield (>10 ppm for the -COOH proton).

[7] Their positions are highly dependent on solvent and concentration.

FTIR Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by their

characteristic vibrational frequencies.
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O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-

bonded carboxylic acid O-H group. A sharper O-H stretch for the phenolic group may also be

visible around 3200-3400 cm⁻¹.[8]

C=O Stretch: A strong, sharp absorption band around 1660-1700 cm⁻¹ corresponds to the

carbonyl of the carboxylic acid.[8]

C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and phenol

will be present in the 1200-1300 cm⁻¹ region.

Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

Molecular Ion Peak (M+): The molecular ion peak will appear at an m/z corresponding to the

molecular weight (278.04).

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2

peak like chlorine or bromine.[9][10] However, the presence of iodine can be inferred from

fragmentation patterns, such as the loss of an iodine radical (a loss of 127 mass units).

Experimental Protocols for Core Property
Determination
To ensure scientific integrity, the following protocols are provided as self-validating systems for

characterizing 2-Hydroxy-5-iodo-4-methylbenzoic acid.

Protocol for Melting Point Determination
Purpose: To determine the temperature range over which the solid compound transitions to a

liquid, which serves as a crucial indicator of purity. Pure crystalline compounds typically have a

sharp melting range of 0.5-1.0°C.

Methodology:
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Sample Preparation: Place a small amount of the dry, crystalline compound on a watch

glass. If necessary, finely crush the powder using a mortar and pestle.[11]

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small

amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample

to a height of 2-3 mm.[11][12]

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated

melting point apparatus.

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point.

This saves time in the subsequent accurate measurement.

Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to

about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-

2°C per minute.[12]

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the last solid crystal melts (T₂). The melting point is reported as the

range T₁ - T₂.[11][13]

Expertise & Causality: A slow heating rate near the melting point is critical for thermal

equilibrium between the sample, heating block, and thermometer, ensuring an accurate

reading.[12] A wide melting range (>2°C) typically indicates the presence of impurities, which

disrupt the crystal lattice and lower the energy required to melt the solid.

Prepare Dry Sample Load Capillary Tube
(2-3 mm height) Insert into Apparatus Heat Rapidly

(Approximate MP) Cool & Repeat Heat Slowly (1-2°C/min)
near MP Record T₁ (First Liquid) Record T₂ (All Liquid) Report Range T₁ - T₂

Click to download full resolution via product page

Caption: Workflow for accurate melting point determination.

Protocol for Solubility Profiling
Purpose: To determine the solubility of the compound in various solvents, which is essential for

selecting appropriate solvents for reactions, purification, and formulation.
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Methodology:

Solvent Selection: Prepare test tubes with a panel of representative solvents: Water, 5%

NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Ethanol, and Dichloromethane.

Sample Addition: To each test tube, add approximately 25 mg of the compound.[14]

Solvent Addition & Observation: Add 0.75 mL of the selected solvent to the corresponding

test tube in portions. After each addition, vortex or shake the tube vigorously for 30-60

seconds.[14][15]

Classification:

Soluble: The entire solid dissolves completely.

Partially Soluble: Some, but not all, of the solid dissolves.

Insoluble: No discernible amount of solid dissolves.

Acid-Base Causality:

Solubility in 5% NaOH indicates an acidic functional group (like the carboxylic acid or

phenol) is present, as it forms a water-soluble sodium salt.

Solubility in 5% NaHCO₃, a weaker base, specifically indicates a strongly acidic group like

a carboxylic acid. Phenols are typically not acidic enough to react with bicarbonate.[15]

Insolubility in water but solubility in polar organic solvents like ethanol suggests the

molecule has significant non-polar character despite its polar functional groups.
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Caption: Systematic workflow for solubility profiling.

Protocol for pKa Determination via Potentiometric
Titration
Purpose: To quantify the acidity of the ionizable functional groups (carboxylic acid and phenol).

The pKa value is critical for predicting the ionization state of the molecule at a given pH, which

profoundly affects its solubility, membrane permeability, and receptor binding.

Methodology:

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0

and 7.0).[16]

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known

volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a

solution of known concentration (e.g., 0.01 M).[17]

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated

pH electrode.

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
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Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow

the pH reading to stabilize before recording the pH and the total volume of titrant added.[16]

[18]

Data Analysis:

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a

titration curve.

The curve will show one or two inflection points (equivalence points).

The pKa is the pH at the half-equivalence point, where half of the acidic group has been

neutralized.[17] Two pKa values may be observed, one for the carboxylic acid (expected

pKa ~3-5) and one for the phenol (expected pKa ~8-10).

Trustworthiness & Validation: This method is highly accurate because the pKa is determined

from a full titration curve rather than a single point.[17] The shape of the curve itself validates

the data; a clear sigmoidal shape confirms a successful titration. Performing the titration in

triplicate ensures the reproducibility of the result.[16]

Conclusion
2-Hydroxy-5-iodo-4-methylbenzoic acid is a well-defined chemical entity with a unique

combination of functional groups that make it a valuable tool for chemical synthesis and drug

discovery. Its properties, from its solid-state characteristics to its spectroscopic signature and

acidity, are all direct consequences of its molecular structure. By employing the rigorous

experimental protocols detailed in this guide, researchers can ensure the quality and identity of

their material, enabling reproducible and reliable results in their downstream applications. This

comprehensive understanding is the cornerstone of sound scientific and developmental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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